3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the [3+3] cyclization reaction, where a 1,3-dicarbonyl compound reacts with a β-amino ester to form the pyrimidinyl ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological properties of this compound and its derivatives can be explored for potential therapeutic applications. For example, piperazine derivatives have been studied for their antimicrobial, antifungal, and antiviral activities.
Medicine: This compound may have potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its structural features could be exploited to create compounds with specific biological activities.
Industry: In the agrochemical industry, derivatives of this compound could be used to develop new pesticides or herbicides. Its chemical properties may also be useful in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways. The presence of the pyrimidinyl group suggests potential interactions with enzymes or receptors involved in biological processes. Further research is needed to elucidate the exact mechanism of action and identify the specific molecular targets.
Comparison with Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Thioxopyrimidines: Compounds with exocyclic sulfur atoms, known for their diverse biological activities.
Thiadiazoles: Compounds with sulfur and nitrogen atoms, often used in pharmaceuticals and agrochemicals.
Uniqueness: 3-Methyl-4-(2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
tert-butyl 3-methyl-4-(2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-10-18(14(20)21-15(2,3)4)8-9-19(11)12-6-7-16-13(17-12)22-5/h6-7,11H,8-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCQIZYGUPGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC=C2)SC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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